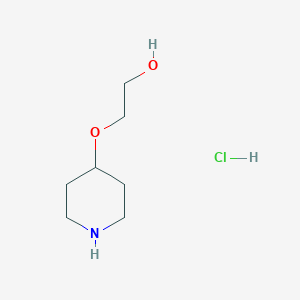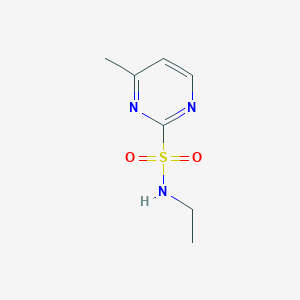![molecular formula C12H13N3O3 B13977248 1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)
1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazolopyridine moiety imparts unique chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester typically involves the formation of the triazolopyridine core followed by the introduction of the cyclopropanecarboxylic acid methyl ester group. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction mechanism. This process includes transamidation, nucleophilic addition, and subsequent condensation to yield the target compound . The reaction is performed in dry toluene with molecular sieves, leading to high yields in a relatively short reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and eco-friendly conditions, such as catalyst-free and additive-free methods, can be advantageous for industrial applications due to their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazolopyridine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the triazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the triazolopyridine core can produce dihydro derivatives with potential biological activity .
Applications De Recherche Scientifique
1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to reduced expression of target genes involved in inflammation and immune responses . Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, it interferes with the signaling pathways mediated by these enzymes, thereby modulating cellular processes such as proliferation and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyridine core and exhibit various biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are structurally similar and are used in the synthesis of materials with specific electronic properties.
Uniqueness
1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester is unique due to the presence of the cyclopropanecarboxylic acid methyl ester group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a building block for synthesizing more complex molecules .
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
methyl 1-(8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-17-8-4-3-7-15-9(8)13-10(14-15)12(5-6-12)11(16)18-2/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
HBRLFLYYYDLQQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CN2C1=NC(=N2)C3(CC3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)

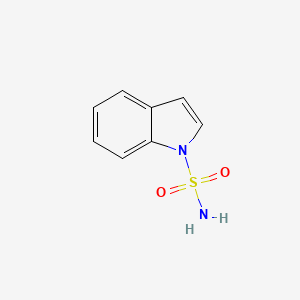
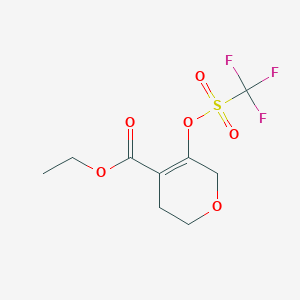

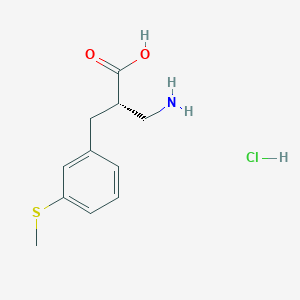
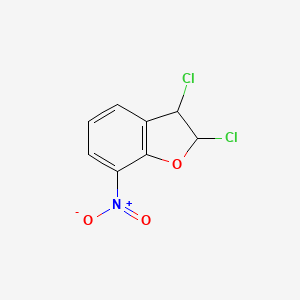
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
